molecular formula C17H21ClN4O4S B2783046 ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1305272-57-4

ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2783046
CAS RN: 1305272-57-4
M. Wt: 412.89
InChI Key: ULYHCIFZPVDRLR-UHFFFAOYSA-N
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Description

This compound contains several functional groups including an ethyl ester, a sulfonyl group, a piperazine ring, and a pyrazole ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the sulfonyl group, and the pyrazole ring. The chlorophenyl group would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the ethyl ester could undergo hydrolysis, the sulfonyl group could participate in substitution reactions, and the piperazine ring could undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the polarizable chlorophenyl group could impact the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel derivatives related to ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves complex chemical reactions, including Mannich reaction, nucleophilic substitution, and cyclization processes. These compounds are characterized using various analytical techniques such as UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis. For instance, Sharma et al. (2014) synthesized a series of carbazole derivatives starting from carbazole, which on reaction with ethyl chloroacetate yielded specific intermediates that were further processed to produce compounds with significant antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).

Antimicrobial and Anticancer Activity

Many studies focus on evaluating the antimicrobial and anticancer activities of these compounds. For example, Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives, finding that some compounds exhibited higher anticancer activity than reference drugs, alongside good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Potential Drug Candidates for Alzheimer’s Disease

Compounds synthesized from ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate have been evaluated as potential drug candidates for Alzheimer’s disease. Rehman et al. (2018) synthesized N-substituted derivatives to investigate new drug candidates for Alzheimer's disease. The synthesized compounds were screened for enzyme inhibition activity against the acetylcholinesterase (AChE) enzyme, showing promising results (Rehman et al., 2018).

Antitubercular Activity

The compound and its derivatives have been screened for antitubercular activity. Reddy et al. (2014) synthesized molecules designed by molecular hybridization and screened them for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antitubercular activity, cytotoxicity, and protein-inhibitor interaction assay. The study identified compounds with promising inhibitory activities against Mycobacterium tuberculosis (Reddy et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate its reactivity, and evaluate its potential biological activity .

properties

IUPAC Name

ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O4S/c1-3-26-17(23)15-12(2)19-20-16(15)27(24,25)22-10-8-21(9-11-22)14-6-4-13(18)5-7-14/h4-7H,3,8-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYHCIFZPVDRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate

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